Prepro-trh (178-199)
Overview
Description
Prepro-thyrotropin-releasing hormone (178-199) is a peptide fragment derived from the prohormone prepro-thyrotropin-releasing hormone. This peptide is composed of 22 amino acids and has been identified as having significant biological activity, particularly in the regulation of prolactin secretion and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prepro-thyrotropin-releasing hormone (178-199) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of prepro-thyrotropin-releasing hormone (178-199) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Prepro-thyrotropin-releasing hormone (178-199) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its amino acid side chains .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of prepro-thyrotropin-releasing hormone (178-199) include:
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Protecting Groups: Fluorenylmethyloxycarbonyl (Fmoc), t-butoxycarbonyl (Boc)
Cleavage Reagents: Trifluoroacetic acid (TFA) for deprotecting the peptide from the resin.
Major Products Formed
The major product formed from the synthesis of prepro-thyrotropin-releasing hormone (178-199) is the peptide itself. During its biological activity, it can be further processed into smaller peptide fragments .
Scientific Research Applications
Prepro-thyrotropin-releasing hormone (178-199) has several scientific research applications:
Mechanism of Action
Prepro-thyrotropin-releasing hormone (178-199) exerts its effects by binding to specific receptors on dopaminergic neurons in the hypothalamus. This binding leads to a decrease in tyrosine hydroxylase levels, which in turn reduces dopamine production. The reduction in dopamine levels results in increased prolactin secretion from the pituitary gland . Additionally, the peptide has been shown to inhibit ACTH release, thereby modulating the stress response .
Comparison with Similar Compounds
Similar Compounds
Prepro-thyrotropin-releasing hormone (160-169): Another peptide fragment derived from the same prohormone, involved in similar regulatory processes.
Prepro-thyrotropin-releasing hormone (172-199): An extended form of the peptide with overlapping biological activities.
Uniqueness
Prepro-thyrotropin-releasing hormone (178-199) is unique in its specific regulatory effects on prolactin and ACTH secretion. Its ability to modulate stress responses and its potential therapeutic applications distinguish it from other similar peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C116H176N28O39S/c1-10-61(8)95(142-96(163)65(118)51-62-21-12-11-13-22-62)112(179)139-80(53-93(161)162)114(181)144-47-20-27-82(144)109(176)133-74(34-41-91(157)158)104(171)136-77(49-58(2)3)105(172)131-71(29-36-84(119)146)101(168)128-68(26-18-45-122-116(120)121)100(167)140-81(57-145)108(175)137-79(52-63-54-123-66-24-15-14-23-64(63)66)107(174)132-73(33-40-90(155)156)103(170)130-72(32-39-89(153)154)102(169)127-67(25-16-17-44-117)99(166)129-70(31-38-88(151)152)98(165)124-55-85(147)126-69(30-37-87(149)150)97(164)125-56-86(148)141-94(60(6)7)111(178)138-78(50-59(4)5)106(173)134-75(43-48-184-9)113(180)143-46-19-28-83(143)110(177)135-76(115(182)183)35-42-92(159)160/h11-15,21-24,54,58-61,65,67-83,94-95,123,145H,10,16-20,25-53,55-57,117-118H2,1-9H3,(H2,119,146)(H,124,165)(H,125,164)(H,126,147)(H,127,169)(H,128,168)(H,129,166)(H,130,170)(H,131,172)(H,132,174)(H,133,176)(H,134,173)(H,135,177)(H,136,171)(H,137,175)(H,138,178)(H,139,179)(H,140,167)(H,141,148)(H,142,163)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,120,121,122)/t61-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,94-,95-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAYDYVQHKWGMZ-VIAQXQIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C116H176N28O39S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153477 | |
Record name | Prepro-thyrotropin-releasing hormone (178-199) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2618.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122018-92-2 | |
Record name | Prepro-thyrotropin-releasing hormone (178-199) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122018922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prepro-thyrotropin-releasing hormone (178-199) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30153477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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